2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Overview
Description
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole is a heterocyclic compound with the molecular formula C5H5N3O3. This compound is characterized by its unique structure, which includes both imidazole and oxazole rings. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroimidazole with ethylene oxide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms in the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, alkylated products, and acylated products .
Scientific Research Applications
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-6-nitroimidazo(2,1-b)oxazole
- 2,3-Dihydro-3-phenyl-5-nitroimidazo(2,1-b)oxazole
- 2-amino-6-nitrobenzothiazole
Uniqueness
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole is unique due to its specific structure and the presence of both imidazole and oxazole rings. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c9-8(10)4-3-6-5-7(4)1-2-11-5/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWFJXPMXFMCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(N21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219808 | |
Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69542-88-7 | |
Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole and how was it synthesized?
A1: this compound (KA151) was synthesized as a potential radiosensitizer. While its exact molecular formula and weight aren't specified in the provided abstracts, its structure was confirmed using ¹H NMR, mass spectrometry, and X-ray crystallography []. The synthesis involved reacting 2,4(5)-dinitroimidazole with ethylene oxide, which resulted in a mixture of KA151 and 2,4-dinitroimidazole-1-ethanol [].
Q2: How does this compound compare to other radiosensitizers in terms of its efficacy in hypoxic conditions?
A2: Research indicates that this compound demonstrates activity as a radiosensitizer in hypoxic mammalian cells, specifically Chinese hamster cells (V-79-753 B) []. While it exhibited efficacy, it was not as potent as another compound in the study, 2,4-dinitroimidazole-1-ethanol (KA161), which achieved an enhancement ratio of 2.0 at a 100 μM concentration []. This suggests that variations in the structure of nitroimidazole derivatives can influence their effectiveness as radiosensitizers. Further research comparing KA151 to other known radiosensitizers like misonidazole in terms of enhancement ratios and toxicity profiles would provide a more comprehensive understanding of its potential for clinical application.
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